molecular formula C14H13ClN4O5S B13784510 Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride CAS No. 67875-33-6

Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride

Cat. No.: B13784510
CAS No.: 67875-33-6
M. Wt: 384.8 g/mol
InChI Key: SZIPUYPJOVNVAC-UHFFFAOYSA-N
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Description

Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride is a diazonium salt with the molecular formula C14H13ClN4O5S. This compound is known for its vibrant color and is often used in dyeing processes. It is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring, which is further substituted with methoxy groups and a sulfonated phenylazo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride typically involves the diazotization of 2,5-dimethoxyaniline followed by coupling with 4-aminobenzenesulfonic acid. The reaction conditions often require an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature and pH levels to maintain the stability of the diazonium salt. The final product is usually isolated by crystallization or precipitation methods.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.

    Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium nitrite.

    Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.

Major Products Formed

    Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.

    Coupling Reactions: Azo dyes with various color properties.

    Reduction Reactions: 2,5-dimethoxyaniline derivatives.

Scientific Research Applications

Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in labeling and staining techniques for biological specimens.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of azo dyes for textiles, food coloring, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through the formation of azo bonds during coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form stable azo linkages. These reactions are facilitated by the electron-donating methoxy groups, which enhance the reactivity of the diazonium group.

Comparison with Similar Compounds

Similar Compounds

    Benzenediazonium chloride: Lacks the methoxy and sulfonated phenylazo groups, making it less reactive in coupling reactions.

    2,5-Dimethoxybenzenediazonium chloride: Similar structure but without the sulfonated phenylazo group, resulting in different dyeing properties.

    4-Sulfophenylazobenzenediazonium chloride: Contains the sulfonated phenylazo group but lacks the methoxy groups, affecting its reactivity and stability.

Uniqueness

Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride is unique due to the combination of methoxy and sulfonated phenylazo groups, which enhance its reactivity and stability in various chemical reactions. This makes it particularly valuable in the synthesis of azo dyes with specific color properties and applications.

Properties

CAS No.

67875-33-6

Molecular Formula

C14H13ClN4O5S

Molecular Weight

384.8 g/mol

IUPAC Name

2,5-dimethoxy-4-[(4-sulfophenyl)diazenyl]benzenediazonium;chloride

InChI

InChI=1S/C14H12N4O5S.ClH/c1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)24(19,20)21;/h3-8H,1-2H3;1H

InChI Key

SZIPUYPJOVNVAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)[N+]#N.[Cl-]

Origin of Product

United States

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